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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,4-
Tetrahydrocarbazole, a significant heterocyclic compound widely utilized as a building block in

pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Spectroscopic Data Summary
The empirical formula for 1,2,3,4-Tetrahydrocarbazole is C₁₂H₁₃N, with a molecular weight of

171.24 g/mol .[1] The compound typically appears as a beige crystalline powder.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 1,2,3,4-Tetrahydrocarbazole are presented below.

Table 1: ¹H NMR Spectroscopic Data of 1,2,3,4-Tetrahydrocarbazole[3]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.64 br s 1H - N-H

7.49 m 1H - Aromatic C-H

7.29 m 1H - Aromatic C-H

7.08-7.71 br m 2H - Aromatic C-H

2.74 br t 4H 6
-CH₂- (positions

1 & 4)

1.86-1.99 br m 4H -
-CH₂- (positions

2 & 3)

Solvent: CDCl₃, Frequency: 300 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data of 1,2,3,4-Tetrahydrocarbazole[3]
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Chemical Shift (δ) ppm Assignment

134.66 Aromatic C

133.30 Aromatic C

126.82 Aromatic C

119.96 Aromatic C-H

118.12 Aromatic C-H

116.81 Aromatic C-H

109.61 Aromatic C

108.98 Aromatic C

22.42 -CH₂-

22.32 -CH₂-

22.20 -CH₂-

20.05 -CH₂-

Solvent: CDCl₃, Frequency: 75 MHz[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 1,2,3,4-Tetrahydrocarbazole are summarized below.

Table 3: IR Spectroscopic Data of 1,2,3,4-Tetrahydrocarbazole[3]
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Wavenumber (cm⁻¹) Description of Vibration

3401 N-H Stretch

2928 C-H Stretch (aliphatic)

2848 C-H Stretch (aliphatic)

1470 C=C Stretch (aromatic)

1305 C-N Stretch

1235 C-H Bend (in-plane)

739 C-H Bend (out-of-plane)

Technique: Neat[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data of 1,2,3,4-Tetrahydrocarbazole[4]

m/z Interpretation

171 Molecular Ion [M]⁺

143 Fragment

170 Fragment

Ionization Method: Electron Ionization (EI) at 75 eV[4][5]

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.
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Synthesis and Purification of 1,2,3,4-
Tetrahydrocarbazole
A common synthetic route is the Fischer indole synthesis, which involves the reaction of

phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[6]

A specific procedure involves heating a mixture of cyclohexanone and o-iodoaniline with 1,4-

diazabicyclo[2.2.2]octane (DABCO) and palladium acetate in N,N-dimethylformamide (DMF).

The reaction mixture is heated at 105°C for 3-5 hours. After cooling, the product is extracted

with isopropyl acetate and purified by column chromatography on silica gel using an ethyl

acetate-heptane eluent system.[3]

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[3][7]

The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a neat solid, as a KBr pellet, or using an Attenuated Total

Reflectance (ATR) accessory.[1]

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced directly into the ion source, and the resulting ions are

analyzed.[4]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 1,2,3,4-Tetrahydrocarbazole.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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